(Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O3S2/c1-22-6-4-20-17(22)28-14-3-2-11(9-13(14)23(25)26)8-12(10-18)15(24)21-16-19-5-7-27-16/h2-9H,1H3,(H,19,21,24)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSNENKQSBLDLE-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=NC=CS3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)/C=C(/C#N)\C(=O)NC3=NC=CS3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
A systematic comparison with structurally related compounds highlights the impact of substituents on physicochemical properties and synthetic feasibility. Key analogs include enamide derivatives with variations in the phenyl ring substituents and amide groups.
Structural and Physicochemical Properties
Table 1: Comparative Analysis of Enamide Derivatives
Key Observations:
Substituent Effects on Solubility :
- The morpholine-containing analog (EN300-26617558) is expected to exhibit higher aqueous solubility than the target compound due to morpholine’s oxygen atoms, which facilitate hydrogen bonding with water.
- The imidazole-thiazole combination in the target compound may reduce solubility compared to sulfamoylphenyl analogs (e.g., 5b, 5c) but could enhance π-π stacking in hydrophobic environments.
Thermal Stability: Compounds 5b and 5c exhibit high melting points (292°C and 286°C, respectively), attributed to strong hydrogen bonding from sulfamoyl groups.
Synthetic Feasibility: Yields for sulfamoylphenyl derivatives (5b: 90%; 5c: 63%) suggest that electron-donating groups (e.g., methoxy in 5b) improve reaction efficiency compared to electron-withdrawing substituents (e.g., chloro in 5c).
Hydrogen Bonding and Crystallography
Hydrogen bonding patterns, critical for crystal packing and stability, differ across analogs:
- Sulfamoylphenyl derivatives (5b, 5c): The sulfamoyl group (–SO₂NH₂) provides multiple H-bond donors and acceptors, likely leading to tightly packed crystalline structures.
- Target compound: The nitro group (–NO₂) and cyano (–CN) moiety act as H-bond acceptors, while the imidazole’s NH (if deprotonated) could serve as a donor. This may result in less dense packing compared to 5b/5c but more versatile interactions in biological systems.
Q & A
Basic: What experimental methods are recommended for determining and validating the crystal structure of this compound?
Answer:
The crystal structure can be resolved using X-ray crystallography with the SHELX suite (e.g., SHELXD for structure solution and SHELXL for refinement). Key steps include:
- Data collection with a high-resolution diffractometer.
- Iterative refinement of atomic coordinates and displacement parameters using restraints for disordered moieties (e.g., the nitro group).
- Validation with tools like PLATON to check for missed symmetry, twinning, or solvent-accessible voids .
- Final validation metrics: R-factor < 0.05, wR2 < 0.15, and a goodness-of-fit (GOF) close to 1.0.
Basic: Which spectroscopic techniques are most effective for characterizing its molecular structure and purity?
Answer:
- NMR Spectroscopy : Use H and C NMR to confirm connectivity, focusing on diagnostic signals (e.g., cyano group at ~110 ppm in C, Z-configuration via coupling constants in H).
- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch ~2200 cm, amide C=O ~1650 cm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns to verify the molecular formula.
- HPLC : Assess purity (>95%) using a C18 column and UV detection at λ = 254 nm .
Advanced: How can researchers optimize synthetic routes to improve yields of this compound?
Answer:
Employ Design of Experiments (DoE) to systematically vary parameters:
- Variables : Solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd/C for Suzuki couplings).
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions.
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Example: A 15% yield increase was achieved by switching from ethanol to DMF at 100°C in analogous thiazole syntheses .
Advanced: What strategies are effective for synthesizing derivatives with modified thiazole or imidazole moieties?
Answer:
- Thiazole Modifications : React the thiazole-2-amine group with acyl chlorides or sulfonyl chlorides under Schotten-Baumann conditions.
- Imidazole Functionalization : Use N-alkylation (e.g., methyl iodide) or cross-coupling (e.g., Buchwald-Hartwig amination) to introduce substituents.
- Cyclocondensation : Incorporate heterocycles via Hantzsch thiazole synthesis or 1,3-dipolar cycloaddition .
Example: Substituting the imidazole methyl group with a propargyl moiety enhanced biological activity in related compounds .
Methodological: How can computational methods predict the electronic effects of substituents on reactivity?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict sites for electrophilic attack (e.g., the nitrophenyl group).
- MD Simulations : Model solvation effects and conformational stability in aqueous vs. organic media.
Example: DFT studies on analogous enamide derivatives revealed that electron-withdrawing groups (e.g., NO) stabilize the Z-configuration .
Data Contradiction: How should researchers address discrepancies in reported biological activity data?
Answer:
- Purity Verification : Re-analyze compound batches via HPLC and elemental analysis.
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin).
- Isomerization Checks : Confirm Z/E ratio via NOESY NMR (nuclear Overhauser effect for spatial proximity) .
Example: A 2024 study resolved conflicting IC values by identifying residual DMSO (≥0.1%) as an inhibitor in kinase assays .
Advanced: What crystallographic challenges arise from the compound’s flexible sulfanyl-nitrophenyl linkage?
Answer:
- Disorder Modeling : Split the sulfanyl-nitrophenyl group into two conformers with occupancy refinement.
- Restraints : Apply SIMU/DELU restraints to mitigate anisotropic displacement artifacts.
- Twinned Data : Test for twinning (e.g., using R > 0.5) and refine with a twin law (e.g., BASF parameter in SHELXL) .
Methodological: How to evaluate the compound’s potential as a kinase inhibitor via biochemical assays?
Answer:
- Enzyme Assays : Use ADP-Glo™ kinase assays to measure IC against targets (e.g., JAK2 or EGFR).
- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS after 24-hour exposure.
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in ATP pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
